Product packaging for 2-(3,4-Difluorophenoxy)-5-methylaniline(Cat. No.:CAS No. 946773-98-4)

2-(3,4-Difluorophenoxy)-5-methylaniline

Cat. No.: B1345848
CAS No.: 946773-98-4
M. Wt: 235.23 g/mol
InChI Key: QSJQLGRUKMCQCK-UHFFFAOYSA-N
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Description

Contextualization within the Class of Diaryl Ethers and Substituted Anilines

2-(3,4-Difluorophenoxy)-5-methylaniline is structurally defined by two key functional groups: a diaryl ether linkage (-O-) connecting two aromatic rings and an aniline (B41778) moiety (an amino group, -NH2, attached to a benzene (B151609) ring). This places it at the intersection of two significant classes of organic compounds.

Diaryl Ethers: This class is characterized by an oxygen atom connected to two aryl (aromatic ring) substituents. The diaryl ether framework is a common motif in a wide array of important molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.net Their synthesis has been a long-standing challenge in chemistry, leading to the development of several key reactions, such as the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig coupling. thieme-connect.comscispace.com The presence of this linkage imparts specific conformational properties and can be crucial for the biological activity of many compounds. researchgate.netrsc.org

Substituted Anilines: Aniline and its derivatives are foundational building blocks in chemical synthesis. slideshare.netyufenggp.com The amino group on the aromatic ring can be readily modified, making anilines versatile intermediates for producing a vast range of more complex molecules. slideshare.net However, in fields like drug discovery, the aniline structure can be associated with metabolic instability or toxicity. nih.govcresset-group.com This has led to significant research into creating derivatives, such as fluorinated anilines, or replacing the aniline group entirely to improve a molecule's properties. cresset-group.comalfa-chemistry.com

The subject compound, by incorporating features from both classes, presents a unique chemical architecture. The difluorinated phenyl ring connected via an ether linkage to a methyl-substituted aniline creates a molecule with potential applications as a specialized building block in various synthetic endeavors.

Table 1: Overview of Core Chemical Moieties

Moiety General Structure Significance in Research
Diaryl Ether Ar-O-Ar' Found in natural products, pharmaceuticals, and polymers; synthesis methods are an active area of research. researchgate.netthieme-connect.com
Substituted Aniline R-C₆H₄-NH₂ Versatile synthetic intermediate; properties are tunable through substitution on the aromatic ring. slideshare.netnih.gov

Significance in Contemporary Organic Synthesis Research

The significance of this compound in organic synthesis lies primarily in its potential as a highly functionalized intermediate. While specific, large-scale applications are not widely documented in mainstream literature, its structure is indicative of its utility in the synthesis of complex target molecules, particularly in medicinal chemistry and materials science.

The synthesis of diaryl ethers is a central theme in modern organic chemistry, with ongoing efforts to develop milder and more efficient catalytic systems. researchgate.net Methods such as nickel-catalyzed cross-coupling reactions are being explored to broaden the scope of accessible diaryl ether structures. researchgate.net The creation of this compound would likely employ established C-O cross-coupling strategies, for instance, reacting a phenol (B47542) with an aryl halide. jsynthchem.com

As a substituted aniline, the compound serves as a precursor that can undergo a variety of chemical transformations. The amino group can be diazotized, acylated, or alkylated, allowing for the introduction of new functional groups and the extension of the molecular framework. slideshare.net The specific substitution pattern—a methyl group and a difluorophenoxy group—provides steric and electronic influences that can be exploited for regioselective reactions.

Overview of Research Trajectories for Related Fluorinated Aromatic Amines and Ethers

Research into fluorinated aromatic compounds, including amines and ethers, is a highly active field. The introduction of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties. alfa-chemistry.com This "fluorine effect" is often leveraged in drug design to enhance metabolic stability, increase binding affinity to biological targets, and improve bioavailability. alfa-chemistry.com

Key research trajectories in this area include:

Development of Novel Synthesis Methods: A major focus is on creating new and efficient ways to synthesize fluorinated molecules. acs.orgresearchgate.netnih.gov This includes the development of novel fluorinating reagents and catalytic methods for introducing fluorine or fluorine-containing groups into aromatic systems. alfa-chemistry.comresearchgate.net Strategies like the hydrogenation reduction of fluorine-containing nitro compounds are common for producing fluorinated anilines. alfa-chemistry.com

Application in Medicinal Chemistry: Fluorinated anilines and diaryl ethers are valuable building blocks for new therapeutic agents. alfa-chemistry.com The aniline moiety is present in many drugs, and fluorination is a common strategy to optimize their pharmacological profiles. nih.gov

Materials Science: Fluorinated aromatic compounds are also explored for applications in materials science, such as in the development of advanced polymers and liquid crystals, where the unique properties imparted by fluorine are highly desirable.

The study of compounds like this compound is situated within this broader context. It represents an effort to create complex, polyfunctional building blocks that combine the structural features of diaryl ethers with the advantageous properties of fluorinated anilines, thereby enabling the synthesis of novel molecules with potentially enhanced functions.

Table 2: Physical Properties of Structurally Related Aniline Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Reference
2-Fluoro-5-methylaniline C₇H₈FN 125.14 sigmaaldrich.com
2,4-Difluoro-5-methylaniline C₇H₇F₂N 143.13 chemscene.com
2,3-Difluoro-5-methylaniline C₇H₇F₂N 143.13 chemsrc.com

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
2-Fluoro-5-methylaniline
2,4-Difluoro-5-methylaniline
2,3-Difluoro-5-methylaniline
2-(2,5-Difluorophenoxy)-5-methylaniline
3-chloro-2-fluoroaniline
3-chloro-2-fluoronitrobenzene
2,3-dichloronitrobenzene
2,3-difluorochlorobenzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11F2NO B1345848 2-(3,4-Difluorophenoxy)-5-methylaniline CAS No. 946773-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-difluorophenoxy)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-8-2-5-13(12(16)6-8)17-9-3-4-10(14)11(15)7-9/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJQLGRUKMCQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3,4 Difluorophenoxy 5 Methylaniline

Established Synthetic Pathways to the Core Structure

The construction of the 2-(3,4-difluorophenoxy)-5-methylaniline core structure hinges on the formation of the diaryl ether bond. This is typically achieved through nucleophilic aromatic substitution reactions, with the Ullmann condensation and Buchwald-Hartwig C-O coupling being prominent examples.

Nucleophilic Aromatic Substitution Reactions for Diaryl Ether Formation

Nucleophilic aromatic substitution (SNA_r) is a cornerstone in the synthesis of diaryl ethers. libretexts.org This reaction class involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. libretexts.org

The synthesis of this compound logically starts from two key precursors: a substituted phenol (B47542) and a substituted aniline (B41778) derivative. A plausible synthetic route involves the reaction of 3,4-difluorophenol (B1294555) with a suitably substituted 2-halo-5-methylaniline derivative. Alternatively, a nitro-substituted precursor, such as 2-halo-5-methyl-nitrobenzene, can be used, with the nitro group being subsequently reduced to the desired aniline functionality. google.com The choice of a nitro-substituted precursor is often strategic as the nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution.

A common approach is the reaction between a phenoxide and an aryl halide. In the context of synthesizing this compound, this would involve the reaction of 3,4-difluorophenoxide with a 2-halo-5-methylaniline or a protected derivative.

Precursor 1Precursor 2Key Reaction
3,4-Difluorophenol2-Halo-5-methylanilineNucleophilic Aromatic Substitution
3,4-Difluorophenol2-Halo-5-methyl-nitrobenzeneNucleophilic Aromatic Substitution followed by Nitro Reduction

The synthesis of phenoxyanilines via nucleophilic aromatic substitution often requires specific reaction conditions and, in many cases, a catalyst. The Ullmann condensation, a classic method for forming diaryl ethers, traditionally utilizes a copper catalyst at elevated temperatures. organic-chemistry.orgmdpi.com This reaction involves the coupling of an aryl halide with a phenol in the presence of a base and a copper salt or copper metal. organic-chemistry.org

Modern variations of the Ullmann-type reactions have been developed to proceed under milder conditions. These often employ soluble copper catalysts with specific ligands.

Another powerful method for diaryl ether synthesis is the Buchwald-Hartwig C-O coupling reaction. This palladium-catalyzed cross-coupling reaction provides a versatile and often milder alternative to the Ullmann condensation. organic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with a phenol. organic-chemistry.org

The general mechanism for the Buchwald-Hartwig amination, a related C-N bond-forming reaction, involves oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the nucleophile, deprotonation, and reductive elimination to form the product and regenerate the catalyst. wikipedia.org A similar catalytic cycle is proposed for the C-O coupling reaction.

ReactionCatalystLigand (if applicable)BaseSolventTemperature
Ullmann CondensationCopper (e.g., CuI, Cu2O)Often none or simple ligandsStrong base (e.g., K2CO3, Cs2CO3)High-boiling polar solvents (e.g., DMF, NMP)High (100-220 °C)
Buchwald-Hartwig C-O CouplingPalladium (e.g., Pd(OAc)2, Pd2(dba)3)Phosphine ligands (e.g., BINAP, XPhos)Weaker bases (e.g., K3PO4, Cs2CO3)Aprotic solvents (e.g., Toluene, Dioxane)Moderate to high (80-120 °C)

Strategies for Introducing Fluorine Atoms into Aromatic Systems

In the case of this compound, the fluorine atoms are already present in one of the key starting materials, 3,4-difluorophenol. The synthesis of such fluorinated phenols can be achieved through various methods, including diazotization of a corresponding aniline followed by a Schiemann reaction or by nucleophilic aromatic substitution on a suitably activated precursor. However, for the purpose of synthesizing the target molecule, 3,4-difluorophenol is a commercially available starting material.

Retrosynthetic Analysis and Strategic Design

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known and reliable chemical reactions.

Application of Retrosynthetic Disconnections for C-O and C-N Bond Formation

For this compound, the most logical retrosynthetic disconnection is at the diaryl ether C-O bond. This disconnection leads to two primary synthons: a 3,4-difluorophenoxide anion and a 2-halo-5-methylphenyl cation (or a related electrophilic species). These synthons correspond to the synthetic equivalents 3,4-difluorophenol and a 2-halo-5-methylaniline derivative.

A second disconnection can be considered for the C-N bond of the aniline group. However, in this case, it is more synthetically efficient to introduce the amino group from a precursor that already contains it or a group that can be easily converted to it, such as a nitro group. Therefore, the primary retrosynthetic strategy focuses on the C-O bond formation.

This leads to two main forward synthetic pathways:

Route A (Ullmann-type reaction): Coupling of 3,4-difluorophenol with a 2-halo-5-methylaniline (where the halo group is typically Br or I) in the presence of a copper catalyst and a base.

Route B (Buchwald-Hartwig-type reaction): Palladium-catalyzed coupling of 3,4-difluorophenol with a 2-halo-5-methylaniline using a suitable phosphine ligand and a base.

An alternative and often preferred strategy involves using a nitro-substituted aryl halide, such as 2-bromo-4-methyl-1-nitrobenzene, which is more activated towards nucleophilic attack by the 3,4-difluorophenoxide. The resulting nitro-diaryl ether intermediate is then reduced to the target aniline. This two-step approach can often provide higher yields and avoid potential side reactions associated with the free amino group during the coupling reaction.

DisconnectionSynthonsSynthetic EquivalentsCorresponding Reaction
C(aryl)-O Bond3,4-Difluorophenoxide anion and 2-amino-4-methylphenyl cation3,4-Difluorophenol and 2-Halo-5-methylanilineUllmann Condensation or Buchwald-Hartwig C-O Coupling
C(aryl)-O Bond3,4-Difluorophenoxide anion and 2-nitro-4-methylphenyl cation3,4-Difluorophenol and 2-Halo-4-methyl-1-nitrobenzeneNucleophilic Aromatic Substitution
C(aryl)-N Bond2-(3,4-Difluorophenoxy)-5-methylphenyl anion and an electrophilic amine sourceNot a primary synthetic routeBuchwald-Hartwig Amination (less common for primary anilines from aryl anions)

Functional Group Interconversions (FGI) in Synthetic Route Planning

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the strategic manipulation of chemical functionalities to achieve a target molecule. In the context of synthesizing this compound, FGI plays a crucial role in the preparation of the necessary starting materials and in the final steps of the synthesis.

A plausible retrosynthetic analysis of the target molecule identifies the key C-O bond of the diaryl ether as the primary disconnection point. This leads to two key precursors: 3,4-difluorophenol and a suitably functionalized aniline derivative, such as 2-bromo-5-methylaniline (B1276313). The synthesis of these precursors often involves strategic FGIs.

For instance, the synthesis of 2-bromo-5-methylaniline can commence from p-toluidine (B81030). A common strategy involves the protection of the amino group, for example, through acetylation to form p-acetotoluidide. This is followed by bromination, which is directed to the position ortho to the activating amino group. Subsequent hydrolysis of the acetamido group then furnishes the desired 2-bromo-5-methylaniline. This sequence of acetylation, bromination, and deprotection is a classic example of FGI, where the reactivity of the aromatic ring is modulated to achieve the desired regioselectivity.

Identification of Key Synthons and Synthetic Equivalents

Based on the retrosynthetic disconnection of the diaryl ether bond, the key synthons for the construction of this compound are a nucleophilic phenoxide and an electrophilic aryl halide, or vice versa.

Synthon 1 (Nucleophile): The 3,4-difluorophenoxide anion. Its synthetic equivalent is 3,4-difluorophenol .

Synthon 2 (Electrophile): A 2-amino-4-methylphenyl cation. Its synthetic equivalent is an aryl halide such as 2-bromo-5-methylaniline or 2-iodo-5-methylaniline .

Alternatively, a less common approach could involve the use of a nucleophilic aniline and an electrophilic fluorinated benzene (B151609) derivative. However, the former strategy, employing a phenoxide and an aryl halide, is generally more prevalent in diaryl ether synthesis.

The choice of the aryl halide (bromide or iodide) can influence the reaction conditions, with iodides often being more reactive but also more expensive.

Chemo-, Regio-, and Stereoselectivity Considerations in Multistep Synthesis

The multistep synthesis of this compound requires careful consideration of selectivity at various stages to ensure the desired product is obtained with high purity and yield.

Chemoselectivity: In the cross-coupling reaction to form the diaryl ether, the catalyst must selectively promote the C-O bond formation over potential side reactions. For example, in a Buchwald-Hartwig C-O coupling, the palladium catalyst should preferentially react with the phenol and the aryl halide rather than engaging in self-coupling of the aryl halide or other undesired processes. The choice of ligands and reaction conditions is critical in controlling this chemoselectivity.

Regioselectivity: The synthesis of the precursor, 2-bromo-5-methylaniline, from p-toluidine is a prime example of the importance of regioselectivity. The directing effect of the amino (or acetamido) group ensures that bromination occurs predominantly at the ortho position. Without the initial protection of the amino group, the reaction could lead to a mixture of ortho and para-brominated products, as well as potential oxidation of the aniline.

Stereoselectivity: For the target molecule, this compound, there are no stereocenters, so stereoselectivity is not a primary concern in its synthesis. However, in the broader context of synthesizing more complex derivatives, the principles of stereoselective synthesis would become paramount.

Advanced Synthetic Techniques and Process Optimization

To move from a laboratory-scale synthesis to a more efficient and scalable process, advanced synthetic techniques and optimization are crucial. This involves a deeper understanding of the reaction mechanisms, the development of more active and selective catalysts, and the incorporation of sustainable practices.

Mechanistic Studies of Key Bond-Forming Reactions

The formation of the diaryl ether bond is the key step in the synthesis of this compound. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig C-O coupling, each with a distinct catalytic cycle.

Ullmann Condensation Mechanism: The traditional Ullmann reaction involves the use of a copper catalyst. The generally accepted mechanism proceeds through the following key steps:

Formation of a Copper(I) Phenoxide: The phenol reacts with a base to form a phenoxide, which then coordinates with a Cu(I) salt.

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a Cu(III) intermediate.

Reductive Elimination: The diaryl ether is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species which can re-enter the catalytic cycle.

The presence of electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, while the nature of the ligands on the copper center can significantly influence the rate and efficiency of the reaction.

Buchwald-Hartwig C-O Coupling Mechanism: This palladium-catalyzed reaction has become a powerful alternative to the Ullmann condensation. The catalytic cycle is well-established and involves:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide to form a Pd(II) species.

Ligand Exchange: The phenoxide displaces the halide from the palladium center.

Reductive Elimination: The diaryl ether is formed via reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The choice of phosphine ligands is critical in the Buchwald-Hartwig reaction, as they modulate the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition and reductive elimination.

Development of Efficient Catalytic Systems for Yield and Selectivity Enhancement

Continuous research in catalysis has led to the development of highly efficient systems for diaryl ether synthesis, aiming to improve yields, broaden substrate scope, and allow for milder reaction conditions.

For Ullmann-type Reactions: Modern Ullmann couplings often employ well-defined copper catalysts with specific ligands to enhance their activity. N,N- and N,O-chelating ligands, such as 1,10-phenanthroline (B135089) and N,N-dimethylglycine, have been shown to accelerate the reaction and allow for lower reaction temperatures. The development of heterogeneous copper catalysts, such as copper nanoparticles supported on various materials, offers the advantage of easier catalyst separation and recycling.

For Buchwald-Hartwig Reactions: The evolution of phosphine ligands has been a major driver in the advancement of Buchwald-Hartwig C-O coupling. Bulky, electron-rich biarylphosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, and RuPhos), have proven to be highly effective. These ligands promote both the oxidative addition and the reductive elimination steps, enabling the coupling of a wide range of aryl halides and phenols with high efficiency. The use of pre-formed palladium catalysts, where the ligand is already coordinated to the metal center, can also lead to more reproducible and active catalytic systems.

Catalyst SystemTypical LigandKey Advantages
Ullmann Condensation 1,10-Phenanthroline, N,N-DimethylglycineLower cost of copper, effective for electron-deficient aryl halides.
Buchwald-Hartwig Coupling SPhos, XPhos, RuPhosHigh efficiency, broad substrate scope, milder reaction conditions.

Implementation of Green Chemistry Principles in Reaction Design

The principles of green chemistry are increasingly being integrated into synthetic route design to minimize environmental impact and enhance sustainability. For the synthesis of this compound, several green chemistry aspects can be considered.

Atom Economy: The ideal synthetic route would maximize the incorporation of all starting material atoms into the final product. Cross-coupling reactions like the Ullmann and Buchwald-Hartwig reactions are generally atom-economical as they form the desired bond with the generation of a salt as the primary byproduct.

Use of Safer Solvents: Traditional solvents for these coupling reactions, such as DMF and toluene, have environmental and health concerns. Research is ongoing to replace these with greener alternatives. For copper-catalyzed reactions, solvents like dimethyl sulfoxide (B87167) (DMSO) and even water (with appropriate phase-transfer catalysts or surfactants) have been explored. For palladium-catalyzed couplings, greener solvent options such as anisole (B1667542) or cyclopentyl methyl ether (CPME) are being investigated.

Energy Efficiency: The development of more active catalysts that allow for lower reaction temperatures contributes significantly to the energy efficiency of the process. Microwave-assisted synthesis can also be a tool to reduce reaction times and energy consumption.

Catalyst Recyclability: The use of heterogeneous catalysts, where the catalyst is on a solid support, facilitates its recovery and reuse. This is particularly important for expensive and precious metals like palladium, reducing both cost and waste.

By carefully selecting the synthetic route, optimizing the catalytic system, and considering the principles of green chemistry, the synthesis of this compound can be achieved in an efficient, selective, and sustainable manner.

Chemical Reactivity and Transformation Mechanisms of 2 3,4 Difluorophenoxy 5 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Phenoxy Moieties

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic compounds. wikipedia.org In 2-(3,4-Difluorophenoxy)-5-methylaniline, the reaction's regioselectivity and rate are influenced by the substituents on both the aniline and the phenoxy rings. libretexts.org The aniline ring, bearing a strongly activating amino group, an activating methyl group, and an activating phenoxy group, is significantly more susceptible to electrophilic attack than the phenoxy ring, which is substituted with deactivating fluoro groups. wikipedia.orglibretexts.org

The position of electrophilic attack on the two aromatic rings is determined by the cumulative directing effects of the existing substituents. Substituents that donate electrons into the ring system activate it towards substitution and direct incoming electrophiles to the ortho and para positions. youtube.comyoutube.com Conversely, electron-withdrawing groups typically deactivate the ring and direct incoming groups to the meta position, with the notable exception of halogens, which are deactivating yet ortho, para-directing. libretexts.org

On the Aniline Moiety: The aniline ring possesses three activating, ortho, para-directing groups:

Amino (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen, which can be delocalized into the aromatic ring through resonance. This effect strongly stabilizes the cationic intermediate (arenium ion) formed during attack at the ortho and para positions. wikipedia.org

Methyl (-CH₃): This group is a weak activator, donating electron density primarily through an inductive effect and hyperconjugation. libretexts.org

Phenoxy (-OAr): The ether oxygen's lone pairs also activate the ring through resonance, similar to the amino group, making it an ortho, para-director.

Considering the positions on the aniline ring relative to the substituents, the amino group at C1 directs to C2 (occupied), C4, and C6. The phenoxy group at C2 directs to C1 (occupied), C3, and C5 (occupied). The methyl group at C5 directs to C6 and C4. The positions C4 and C6 are therefore the most electronically enriched and sterically accessible for electrophilic attack. The powerful directing effect of the amino group is paramount, making substitution at its para position (C4) and ortho position (C6) the most probable outcomes.

On the Phenoxy Moiety: The phenoxy ring has two deactivating fluoro groups and an activating ether linkage:

Fluoro (-F): Halogens are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because their lone pairs can participate in resonance stabilization of the arenium ion intermediate. libretexts.org

Ether Linkage (-OAr): From the perspective of this ring, the oxygen atom is an activating, ortho, para-director.

SubstituentRingElectronic EffectDirecting Influence
Amino (-NH₂)AnilineStrongly Activating (Resonance)Ortho, Para
Methyl (-CH₃)AnilineActivating (Inductive)Ortho, Para
Phenoxy (-OAr)AnilineActivating (Resonance)Ortho, Para
Fluoro (-F)PhenoxyDeactivating (Inductive)Ortho, Para
Ether Linkage (-OAr)PhenoxyActivating (Resonance)Ortho, Para

While electronic effects primarily determine regioselectivity, reaction conditions can significantly influence the final product distribution. uomustansiriyah.edu.iq

Catalyst: The choice and strength of the Lewis acid catalyst can affect the reactivity of the electrophile. A highly reactive electrophile, generated with a strong catalyst, may be less selective, potentially leading to multiple substitutions or reaction on the less-activated phenoxy ring.

Temperature: The ratio of ortho to para products can be temperature-dependent. The para product is often thermodynamically more stable due to reduced steric hindrance, and its formation may be favored at higher temperatures, which allow for equilibrium to be established. Conversely, the ortho position might be kinetically favored under milder conditions.

Solvent: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting reaction rates and selectivity.

Steric Hindrance: The bulky phenoxy group at the C2 position of the aniline ring may sterically hinder attack at the C3 position and, to a lesser extent, the C6 position. This steric factor generally favors substitution at the C4 position (para to the amino group), which is typically the major product in the electrophilic substitution of anilines. lkouniv.ac.in

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of this compound. rug.nlorganic-chemistry.org These reactions typically involve an organohalide or pseudohalide coupling with another partner. Therefore, initial halogenation of the parent compound via electrophilic aromatic substitution is often a prerequisite for reactions like Suzuki-Miyaura and Heck couplings.

The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)–C(sp²) bonds, commonly used to synthesize biaryl compounds. organic-synthesis.comnih.gov To utilize this reaction, this compound would first need to be halogenated (e.g., brominated or iodinated), most likely at the C4 or C6 position of the aniline ring. The resulting aryl halide can then be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. researchgate.netmdpi.com

Hypothetical Reaction Scheme:

Bromination: this compound + NBS → 4-Bromo-2-(3,4-difluorophenoxy)-5-methylaniline

Suzuki Coupling: 4-Bromo-2-(3,4-difluorophenoxy)-5-methylaniline + Ar-B(OH)₂ → 4-Aryl-2-(3,4-difluorophenoxy)-5-methylaniline

ComponentTypical ExamplesFunction
Aryl HalideBromo- or Iodo-derivative of the title compoundElectrophilic Partner
Organoboron ReagentPhenylboronic acid, Thiophene-2-boronic acidNucleophilic Partner
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)Catalyzes the C-C bond formation
BaseNa₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron reagent
SolventToluene, Dioxane, DMF, Water mixturesReaction Medium

The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a C-C bond between an aryl or vinyl halide and an alkene. wikipedia.orgrsc.org Similar to the Suzuki coupling, this process requires prior halogenation of the this compound substrate. The resulting aryl halide can then react with various alkenes, such as acrylates or styrenes, to introduce a substituted vinyl group onto the aromatic ring. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.org

Hypothetical Reaction Scheme:

Halogenated this compound + Alkene (e.g., Styrene) → Alkenyl-substituted derivative

This reaction provides a direct route to stilbene-like structures and other conjugated systems, which are valuable in materials science and medicinal chemistry.

Unlike the Suzuki and Heck reactions, the Buchwald-Hartwig amination can directly derivatize the parent molecule without prior halogenation. organic-chemistry.org This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. wikipedia.org In this context, the primary amino group of this compound serves as the nucleophilic partner, reacting with a wide range of aryl or heteroaryl halides (or triflates) to yield diarylamines. rug.nllibretexts.org

Reaction Scheme:

this compound + Ar-X → N-Aryl-2-(3,4-difluorophenoxy)-5-methylaniline

The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands, such as BINAP or XPhos, which are crucial for achieving high yields and accommodating a broad substrate scope, including sterically hindered amines and various aryl halides. wikipedia.orgyoutube.com The choice of base, often a strong, non-nucleophilic one like sodium tert-butoxide, is also critical for the catalytic cycle. libretexts.org This methodology is a cornerstone in modern drug discovery for synthesizing complex amine-containing molecules.

Redox Reactions Involving the Amine and Aromatic Systems

The redox chemistry of this compound is centered on the electron-donating primary amine and the electron-rich aromatic rings. These moieties can undergo both oxidation and reduction under appropriate conditions, leading to a range of transformation products.

Oxidation Pathways and Mechanisms

The primary amine group of this compound is susceptible to oxidation, a common reaction for anilines. The oxidation can proceed through a one-electron transfer to form a radical cation, which is a key intermediate in many oxidative processes. The stability of this radical cation is influenced by the delocalization of the unpaired electron across the aromatic system.

The electrochemical oxidation of aniline derivatives typically involves the formation of such radical cations, which can then undergo further reactions like dimerization or polymerization. The specific oxidation potential would be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the difluorophenoxy group might increase the oxidation potential compared to unsubstituted aniline, while the methyl group would have a slight electron-donating effect.

Chemical oxidizing agents can also be employed. For instance, reagents like chromic acid can oxidize primary and secondary alcohols, and by extension, can also effect the oxidation of amines. The mechanism often involves the formation of an intermediate ester-like species which then undergoes elimination. In the case of this compound, this could lead to the formation of nitroso, nitro, or even polymeric species depending on the reaction conditions and the strength of the oxidizing agent.

Reduction Methodologies

While the aniline moiety is already in a reduced state, the aromatic rings of this compound can be subjected to reduction under certain conditions. Catalytic hydrogenation is a common method for the reduction of aromatic systems. Using catalysts such as palladium on charcoal (Pd/C), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas, the aromatic rings can be saturated to form the corresponding cyclohexyl derivatives. The selective hydrogenation of 2-phenoxyaniline has been studied, suggesting that similar methodologies could be applied to its substituted derivatives. The choice of catalyst and reaction conditions (temperature, pressure) would be crucial in achieving selective reduction of one or both aromatic rings. orientjchem.orgresearchgate.net

For instance, nitro compounds are readily reduced to primary amines using methods like catalytic hydrogenation or reduction with metals in an acidic medium. While this compound does not possess a nitro group, this highlights the general applicability of these reduction techniques to aromatic systems.

Amine Functionalization Reactions

The primary amine group is a key site for synthetic modifications, allowing for the introduction of various substituents through N-alkylation and N-acylation reactions.

N-Alkylation and N-Acylation Strategies

N-Alkylation of this compound can be achieved through reaction with alkyl halides. This nucleophilic substitution reaction involves the lone pair of the nitrogen atom attacking the electrophilic carbon of the alkyl halide. The reaction typically proceeds via an SN2 mechanism. To drive the reaction to completion, a base is often added to neutralize the hydrohalic acid byproduct. However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.

A rapid method for N-alkylation involves the initial formation of an N-trifluoroacetyl derivative, which is then treated with an alkyl iodide in the presence of a base. This can lead to either mono- or di-alkylation depending on the reaction conditions. rsc.org

N-Acylation involves the reaction of the primary amine with acylating agents such as acid chlorides or anhydrides. This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base, like pyridine, to neutralize the acid byproduct and drive the reaction forward. For example, N-acetylation can be readily achieved using acetic anhydride. nih.govncert.nic.in A continuous-flow method for N-acetylation using acetonitrile as the acetylating agent over an alumina catalyst has also been developed, offering a greener alternative to traditional methods. nih.gov

Reaction Type Reagent General Conditions Product Type
N-AlkylationAlkyl Halide (e.g., Methyl Iodide)Base (e.g., K2CO3), Solvent (e.g., DMF)Secondary or Tertiary Amine
N-AcylationAcid Anhydride (e.g., Acetic Anhydride)Base (e.g., Pyridine) or Catalyst (e.g., Alumina)Amide

Selective Mono-N-Methylation Approaches utilizing Advanced Catalysis

Achieving selective mono-N-methylation of primary amines is a significant challenge due to the competing di-methylation reaction. Advanced catalytic systems have been developed to address this. One prominent strategy is the use of methanol as a methylating agent in the presence of a heterogeneous catalyst. For instance, supported Ni nanoparticle catalysts have been shown to be effective for the mono-N-methylation of various amines with high yields. rsc.org

Ruthenium-based catalysts have also been successfully employed for the N-methylation of amines using methanol as the C1 source, operating under weak base conditions. nih.gov The mechanism of these reactions often involves a "borrowing hydrogen" or "hydrogen autotransfer" process, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine.

Another approach involves the use of Y faujasites as catalysts for the reaction of primary aromatic amines with dimethyl carbonate, which has demonstrated high selectivity for mono-N-methylation.

Catalyst System Methylating Agent Key Features
Supported Ni NanoparticlesMethanolHeterogeneous, high yield
Ru(II) ComplexesMethanolHomogeneous, weak base conditions
Y FaujasitesDimethyl CarbonateHeterogeneous, high selectivity

Radical Reactions and Their Mechanistic Implications

The aromatic rings and the amine group of this compound can participate in radical reactions, leading to novel molecular architectures. The initiation of these reactions often involves the formation of a radical cation from the amine via single-electron transfer (SET), which can be achieved through electrochemical methods or by using photoredox catalysts.

Once formed, this radical cation can undergo various transformations. For instance, it can participate in cyclization reactions. The radical-mediated cyclization of N-(2-alkynyl)anilines to form quinolines has been demonstrated, suggesting that if an appropriate unsaturated moiety were present in the molecule, intramolecular radical cyclization could be a viable reaction pathway. nih.gov

Furthermore, the diaryl ether linkage itself can be a site of radical reactivity. The oxidation of ethers can proceed via a radical mechanism, and the presence of the electron-rich aniline ring could influence the stability and reactivity of any radical intermediates formed on the ether bridge. rsc.orgrsc.org

Visible light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. youtube.com Such methods could be employed to generate radicals from this compound or its derivatives, which could then participate in a variety of transformations, including C-H functionalization or addition to unsaturated systems. The specific mechanistic pathways would depend on the nature of the photocatalyst, the reaction conditions, and the presence of other reactive species.

Design and Synthesis of Derivatives of 2 3,4 Difluorophenoxy 5 Methylaniline

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Analogues

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how specific structural modifications of a lead compound influence its biological activity and physical properties. For analogues of 2-(3,4-difluorophenoxy)-5-methylaniline, these studies focus on systematically altering the three main components of the molecule: the aniline (B41778) ring, the phenoxy ring, and the linking ether oxygen.

Key modifications and their potential impact include:

Aniline Ring Modification : The primary amino group (-NH₂) is a key site for interaction, often acting as a hydrogen bond donor. drugdesign.org Its replacement with secondary or tertiary amines can probe the necessity of this hydrogen bond for a specific biological target. The position and nature of the methyl group also play a role; shifting its position or replacing it with other alkyl groups can influence steric interactions and hydrophobicity. drugdesign.org

These systematic modifications allow researchers to build a comprehensive understanding of the molecule's behavior. For instance, in kinase inhibitor design, where anilino-quinazoline scaffolds are common, the nature of the aniline substituent is critical for binding affinity, with N1 and N3 atoms in the quinazoline (B50416) core often being essential for activity. drugdesign.org Similarly, SAR studies on other bioactive scaffolds have shown that introducing hydrophobic groups can lead to favorable interactions within deep hydrophobic pockets of a target protein. drugdesign.org Lipophilic efficiency (LipE) is often used as a metric to compare the quality of analogues, balancing potency with lipophilicity. mdpi.com

Table 1: Hypothetical SAR/SPR of this compound Analogues
AnalogueModificationPredicted Property ChangeRationale
2-(3,4-Difluorophenoxy)-N,5-dimethylanilineN-methylation of anilineDecreased H-bond donor capacity; Increased lipophilicityN-H hydrogen is replaced by N-CH₃, removing a key interaction point. drugdesign.org
2-(3,4,5-Trifluorophenoxy)-5-methylanilineAddition of fluorine at C5'Increased electron-withdrawing effect; Altered lipophilicityAdditional fluorine enhances the electron-deficient nature of the phenoxy ring. ossila.com
2-(3,4-Difluorophenoxy)-5-(trifluoromethyl)anilineMethyl to trifluoromethylIncreased lipophilicity and electronic withdrawalCF₃ group is a strong electron-withdrawing group and is more lipophilic than CH₃.
2-(3,4-Difluorophenylthio)-5-methylanilineEther to thioether linkerIncreased bond length and altered bond angleThe C-S-C bond angle and length differ from C-O-C, changing the spatial arrangement of the rings.

**4.2. Synthetic Strategies for Functionalized Analogs

The aniline moiety serves as a versatile handle for the synthesis of a wide array of heterocyclic derivatives. The primary amine can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions.

One common strategy involves the condensation of the aniline with bifunctional reagents. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of various heterocycles. Similarly, chalcones derived from the core structure can be reacted with reagents like hydrazine (B178648) or urea (B33335) to yield pyrazolines or pyrimidines, respectively. researchgate.net The Vilsmeier-Haack reaction can be used to introduce a formyl group ortho to the amino group, which can then serve as an electrophilic site for subsequent cyclization to form quinoline-type structures. researchgate.net

Another approach is the "tert-amino effect," where N,N-dialkylanilines with an ortho-vinyl substituent undergo cyclization, providing a method to form C-C bonds by inserting into a non-activated N-CH₂ group. nih.gov This strategy could be adapted by first dialkylating the aniline nitrogen and then introducing an appropriate ortho substituent. Furthermore, the synthesis of fused heterocyclic systems, such as furopyrimidines or naphthofurans, can be achieved by reacting suitable precursors with reagents like alkyl 3-bromo-3-nitroacrylates. beilstein-journals.org

Table 2: Potential Heterocyclic Derivatives and Synthetic Approaches
Target HeterocycleSynthetic StrategyRequired Co-reagentsReference Reaction Type
Quinoline (B57606) derivativeSkraup synthesisGlycerol, sulfuric acid, oxidizing agentElectrophilic cyclization
Benzoxazole derivativeReaction with a carboxylic acid derivativeCarboxylic acid, coupling agent (e.g., DCC)Condensation/Cyclization
Pyrazolo[3,4-b]quinolineThree-component reactionAromatic aldehyde, 5-amino-3-methyl-1-phenylpyrazoleMulti-component cyclocondensation mdpi.com
1,2,3-Triazole derivativeDiazotization followed by azide-alkyne cycloadditionSodium nitrite, sodium azide, terminal alkyne"Click" Chemistry

Direct functionalization of the aromatic rings of this compound via electrophilic aromatic substitution is challenging. The aniline ring is activated by the amino group (ortho-, para-directing), but this is tempered by the deactivating ether linkage. The phenoxy ring is strongly deactivated by the two fluorine atoms and the ether oxygen. Therefore, more specialized methods are often required.

Directed ortho-metalation (DoM) is a powerful strategy where a directing group (like a protected amine) guides deprotonation of the adjacent ortho position with a strong base, followed by quenching with an electrophile. This allows for regioselective introduction of a wide range of substituents.

Annulation reactions, which build a new ring onto an existing one, offer a route to more complex, polycyclic structures. The Robinson annulation, for example, is a well-established method for forming a six-membered ring by the reaction of a ketone with methyl vinyl ketone. ias.ac.in While not directly applicable to the aniline core, derivatives of the core could be functionalized with appropriate groups to participate in such reactions. Another powerful method is the Povarov reaction, a [4+2] cycloaddition that can be used to construct tetrahydroquinoline systems. mdpi.com This reaction typically involves an aniline, an aldehyde, and an activated alkene, making this compound a suitable starting material. mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product containing atoms from all starting materials, are highly efficient tools for generating chemical diversity. rsc.orgresearchgate.net The aniline functionality makes this compound an ideal component for several well-known MCRs.

Ugi Reaction : This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Using this compound as the amine component allows for rapid diversification by varying the other three inputs, leading to a library of α-acylamino amides.

Biginelli Reaction : While classically involving urea, this reaction can be adapted for anilines to produce dihydropyrimidinone-like structures.

Hantzsch Dihydropyridine Synthesis : This reaction combines an aldehyde, two equivalents of a β-ketoester, and an amine (ammonia or an aniline derivative) to form dihydropyridines.

Pyrazoloquinoline Synthesis : Three-component reactions involving an aminopyrazole, an aldehyde, and a CH-acidic ketone can be used to synthesize pyrazolo[3,4-b]quinolines. mdpi.com The aniline core could potentially replace the aminopyrazole in related annulations.

The high atom economy and operational simplicity of MCRs make them particularly suitable for creating large libraries of compounds for high-throughput screening. rsc.org

High-Throughput Synthesis and Combinatorial Chemistry Approaches

High-throughput synthesis and combinatorial chemistry are extensions of the principles of efficient synthesis, like MCRs, aimed at the parallel production of large libraries of compounds. Solid-phase synthesis is a cornerstone of this approach. crsubscription.com

In this methodology, the this compound core could be immobilized on a solid support, such as a polymer resin. This is typically achieved by linking the molecule to the resin via a functional group, for instance, by converting the amine to an amide with a resin-bound carboxylic acid. Once anchored, the molecule can be subjected to a series of reaction steps. Excess reagents and by-products are easily removed by washing and filtration, simplifying the purification process. crsubscription.com

The "split-and-pool" method is a powerful combinatorial technique. crsubscription.com A batch of resin-bound starting material is split into several portions, and each portion is reacted with a different reagent. The portions are then pooled back together, mixed, and split again for the next reaction step. This process allows for the exponential generation of a vast number of unique compounds on individual resin beads. After the synthesis is complete, the final products are cleaved from the resin for screening. This approach is highly amenable to automation and miniaturization, enabling the rapid exploration of vast chemical space.

Polymerization and Macromolecular Architectures involving the Compound

The aniline functionality of this compound allows it to serve as a monomer for polymerization, leading to novel macromolecular structures. The most direct route is through oxidative polymerization to form a substituted polyaniline (PANI). sci-hub.se

Polyaniline is a well-known conducting polymer, but its application is often limited by poor solubility. ias.ac.in Introducing substituents onto the aniline ring is a common strategy to improve processability. The bulky and relatively nonpolar 2-(3,4-difluorophenoxy) group on the monomer would be expected to significantly enhance the solubility of the resulting polymer in common organic solvents. ias.ac.in

However, the substituent's steric bulk and electronic effects would also influence the polymerization process and the final polymer's properties. sci-hub.se

Polymerization Rate : The steric hindrance from the large phenoxy group ortho to the nitrogen may slow down the rate of polymerization compared to unsubstituted aniline.

Conductivity : The electron-withdrawing nature of the difluorophenoxy group could affect the electronic properties of the polymer backbone, potentially altering its conductivity. The large substituent may also disrupt the planarity and π-conjugation of the polymer chains, which could lead to lower conductivity. ias.ac.in

Morphology : The substituent can influence the packing of polymer chains, leading to different surface morphologies, such as spherical or hierarchical structures, as observed in other substituted polyanilines. sci-hub.se

Beyond homopolymerization, this compound can be used as a co-monomer with aniline or other derivatives. This copolymerization allows for the fine-tuning of the final material's properties, balancing solubility, conductivity, and thermal stability to create materials tailored for specific applications like chemical sensors or antistatic coatings. sci-hub.seias.ac.in

Following a comprehensive search, it has been determined that detailed computational and theoretical investigation reports specifically for the chemical compound this compound are not extensively available in publicly accessible scientific literature. Therefore, this article will delineate the established computational chemistry methodologies and theoretical frameworks that would be employed to investigate this molecule, as outlined. The principles and expected outcomes for each analytical section are described below, based on standard practices in computational chemistry and studies of analogous aniline derivatives.

Applications and Potential Research Directions for 2 3,4 Difluorophenoxy 5 Methylaniline As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

2-(3,4-Difluorophenoxy)-5-methylaniline serves as a crucial building block in the assembly of more complex organic molecules. Its structure, featuring a difluorophenoxy moiety attached to a methyl-substituted aniline (B41778), offers multiple reactive sites for further chemical transformations. The aniline functional group is a versatile handle for a variety of reactions, including diazotization, acylation, and carbon-nitrogen bond-forming cross-coupling reactions. The presence of the fluorine atoms can significantly influence the electronic properties of the aromatic rings, impacting the reactivity and properties of the resulting complex molecules.

While specific examples detailing the use of this compound in the synthesis of complex organic molecules are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds and functional materials. For instance, analogous fluorinated aniline derivatives are utilized in the synthesis of novel fluorinated quinoline (B57606) analogs with potential antifungal activity. nih.gov The synthesis of such complex heterocyclic systems often involves multi-step reaction sequences where the aniline derivative is a key starting material or intermediate.

The difluorophenoxy group can enhance the metabolic stability and binding affinity of a molecule to its biological target. This makes intermediates like this compound attractive for medicinal chemistry and drug discovery programs. Research in this area often involves the systematic synthesis of analogues to establish structure-activity relationships (SAR), where the difluorophenoxy moiety can be introduced to optimize the properties of a lead compound.

Precursor for Advanced Materials Development

The unique combination of a reactive aniline group and a fluorinated phenoxy moiety in this compound suggests its potential as a precursor for the development of advanced materials with tailored properties.

Utilization in Polymer and Coating Science

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, such as polyaniline. ciac.jl.cn The incorporation of the 3,4-difluorophenoxy substituent into the polymer backbone could significantly modify the properties of the resulting material. The fluorine atoms can alter the polymer's solubility, thermal stability, and electronic characteristics. While the direct polymerization of this compound has not been specifically reported, studies on other substituted anilines demonstrate that the nature of the substituent has a profound impact on the polymer's structure and properties. rsc.org

The introduction of fluorine can lead to polymers with lower surface energy, which is a desirable characteristic for creating hydrophobic and oleophobic coatings. Furthermore, the high thermal and atmospheric stability often associated with fluorinated polymers makes them suitable for a range of technological applications. researchgate.net The potential for creating thin films from soluble aniline-based polymers also opens up possibilities for their use in the design of chemical sensors. rsc.org

Role in Optoelectronic and Electronic Materials

Fluorinated organic molecules are of increasing interest in the field of optoelectronic and electronic materials due to their unique properties, such as high thermal stability and distinct electronic characteristics. While there is no direct literature on the use of this compound in this context, related fluorinated aniline compounds have been investigated as building blocks for materials used in organic solar cells. researchgate.net The electronic properties of polymers derived from aniline-thiophene hybrid monomers have been shown to be suitable for use in photovoltaic devices. researchgate.net

The presence of the difluorophenoxy group in this compound could be leveraged to fine-tune the electronic energy levels of organic semiconductors, which is a critical factor in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The ability to modify the monomer structure allows for the systematic investigation of the relationship between molecular structure and material properties.

Intermediary in the Development of Modulators for Biological Targets

The structural features of this compound make it a valuable intermediate for the synthesis of molecules designed to interact with biological targets such as enzymes and receptors.

General Mechanistic Insights into Enzyme Inhibition

Fluorinated functional groups are frequently incorporated into enzyme inhibitors to enhance their potency and selectivity. nih.gov The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons and influence the binding affinity of the molecule to the active site of an enzyme. While specific studies on enzyme inhibition by derivatives of this compound are not available, the broader class of fluorinated compounds has been extensively studied in this context.

For example, fluorinated pyrimidines and ketones have been shown to act as mechanism-based inhibitors or "suicide substrates" for various enzymes. researchgate.net The presence of fluorine can stabilize transition state analogue complexes with target enzymes, leading to potent inhibition. nih.gov The difluorophenoxy moiety in derivatives of this compound could play a similar role in modulating the activity of target enzymes. Studies on other aniline and aminophenol compounds have shown inhibitory activity against enzymes like carbonic anhydrases, suggesting that the aniline core can serve as a scaffold for designing enzyme inhibitors. dergipark.org.tr

General Mechanistic Insights into Receptor Binding Interactions

The interaction of a ligand with its receptor is a highly specific process governed by a combination of factors, including shape complementarity, hydrogen bonding, and electrostatic interactions. The introduction of fluorine atoms into a ligand can significantly impact these interactions. The difluorophenoxy group in derivatives of this compound can participate in various non-covalent interactions within a receptor's binding pocket.

While direct receptor binding studies for this specific compound are lacking, research on analogous molecules provides insights. For instance, computational docking studies and binding assays on fluorescent analogues of other complex molecules have been used to understand their engagement with G protein-coupled receptors (GPCRs). nih.govresearchgate.net These studies reveal how specific structural modifications can alter binding modes and affinities. nih.gov The lipophilic nature of the difluorophenoxy group could favor interactions with hydrophobic pockets within a receptor, while the fluorine atoms could engage in specific hydrogen bonding or halogen bonding interactions. nih.gov

General Mechanistic Insights into the Modulation of Biochemical Pathways

The incorporation of the this compound scaffold into larger molecules, such as kinase inhibitors, is predicated on its ability to interact with specific biological targets. While direct mechanistic studies on this specific compound are limited, insights can be drawn from the broader class of kinase inhibitors and fluorinated pharmaceuticals.

The difluorophenoxy group can play a crucial role in forming key interactions within the ATP-binding pocket of kinases. The fluorine atoms, being highly electronegative, can engage in hydrogen bonding and other non-covalent interactions with amino acid residues in the enzyme's active site. These interactions can contribute to the high affinity and selectivity of the inhibitor.

The modulation of biochemical pathways by inhibitors derived from this intermediate is central to their therapeutic effect. ed.ac.uk By blocking the activity of specific kinases that are overactive in disease states like cancer, these molecules can disrupt signaling cascades responsible for cell proliferation, survival, and migration. ed.ac.uk

Table 1: Potential Biochemical Pathways Modulated by Derivatives

PathwayPotential Effect of InhibitionTherapeutic Relevance
Receptor Tyrosine Kinase (RTK) SignalingInhibition of downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT)Cancer, Inflammatory Diseases
Cell Cycle RegulationArrest of cell cycle progressionCancer
Angiogenesis SignalingInhibition of new blood vessel formationCancer

Future Research Avenues and Methodological Advancements

The potential of this compound as a chemical intermediate opens up several promising avenues for future research and development.

Expansion of Compound Libraries: A primary focus will be the use of this intermediate to synthesize a diverse library of novel compounds. High-throughput screening of these compounds against a wide range of biological targets, particularly kinases, could lead to the identification of new lead compounds for various diseases.

Structure-Activity Relationship (SAR) Studies: For any identified active compounds, detailed SAR studies will be crucial. This involves systematically modifying the structure of the lead compound and assessing the impact on its biological activity. Such studies will help in optimizing the potency, selectivity, and pharmacokinetic properties of the potential drug candidate.

Development of Novel Synthetic Methodologies: While the synthesis of this intermediate is established, future research could focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. This could involve exploring novel catalytic systems or flow chemistry approaches.

Advanced Formulation and Delivery Systems: For promising drug candidates derived from this intermediate, research into advanced formulation and drug delivery strategies will be essential. This could include the development of nanoparticle-based delivery systems or prodrug approaches to improve bioavailability and reduce off-target effects.

Table 2: Future Research Directions

Research AreaObjectivePotential Impact
Library SynthesisGenerate a diverse range of derivatives.Discovery of new bioactive molecules.
SAR StudiesOptimize lead compounds for potency and selectivity.Development of more effective therapeutics.
Synthetic MethodologyImprove the efficiency and sustainability of synthesis.Reduced cost and environmental impact of drug manufacturing.
Drug DeliveryEnhance the therapeutic index of drug candidates.Improved patient outcomes and reduced side effects.

Conclusion and Outlook

Summary of Current Academic Understanding of 2-(3,4-Difluorophenoxy)-5-methylaniline

The current body of scientific knowledge surrounding this compound is largely centered on its identity as a key building block in the synthesis of targeted cancer therapies. Its molecular structure, featuring a difluorinated phenyl ring linked via an ether bond to a methyl-substituted aniline (B41778), provides a unique combination of electronic and steric properties that are instrumental in the ultimate biological activity of the final drug product.

The synthesis of this intermediate is not explicitly detailed in readily available academic literature, however, its structure as a diaryl ether amine suggests that its formation likely relies on well-established synthetic methodologies. The most probable routes for its industrial-scale production involve cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination. The Ullmann condensation, a classical method, typically involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). In the context of this compound, this could involve the coupling of 3,4-difluorophenol (B1294555) with 2-bromo-5-methylaniline (B1276313) or a related halogenated derivative. The Buchwald-Hartwig amination, a more modern and often more efficient palladium-catalyzed reaction, offers an alternative pathway for the formation of the crucial carbon-nitrogen bond.

From a physicochemical perspective, the presence of the two fluorine atoms on the phenoxy ring significantly influences the compound's properties. These electronegative atoms can alter the electron density of the aromatic system, impacting its reactivity and the binding interactions of the final drug molecule with its target protein. The methyl group on the aniline ring provides a point of steric bulk and can also influence the compound's solubility and metabolic stability.

The primary significance of this compound lies in its role as a direct precursor to the multi-kinase inhibitor, Foretinib (GSK1363089). Foretinib has been investigated for its ability to target multiple receptor tyrosine kinases, including MET, VEGFR-2, and RON, which are implicated in tumor growth, angiogenesis, and metastasis. The structural integrity of the this compound moiety is incorporated into the final structure of Foretinib, highlighting the intermediate's direct contribution to the pharmacophore of the drug. A patent for the synthesis of Foretinib explicitly lists this compound as a starting material, solidifying its importance in the pharmaceutical manufacturing process. googleapis.com

Interactive Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₁F₂NO
Molecular Weight235.23 g/mol
AppearanceOff-White to White Solid
Melting PointNot Reported
Boiling PointNot Reported
SolubilitySoluble in organic solvents such as DMSO and methanol

Emerging Trends and Future Challenges in its Research and Application

The research landscape for this compound is intrinsically linked to the broader trends in the development of kinase inhibitors and the synthesis of complex aromatic compounds. As the quest for more selective and potent kinase inhibitors continues, the demand for novel and efficiently synthesized intermediates like this compound is expected to grow.

Another challenge is the ever-present issue of drug resistance. As cancer cells evolve, they can develop resistance to existing kinase inhibitors. This necessitates the continuous development of new generations of inhibitors, which in turn drives the need for a diverse toolbox of chemical intermediates. Research into understanding the mechanisms of resistance to drugs like Foretinib will guide the design of new intermediates and final drug molecules that can overcome these challenges.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3,4-Difluorophenoxy)-5-methylaniline?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution, where 3,4-difluorophenol reacts with a halogenated precursor like 5-methyl-2-nitroaniline under basic conditions. Controlled pH (3–6, preferably pH 4) and catalysts like copper sulfate can enhance yield . Post-reaction, purification via steam distillation and reduced-pressure rectification is recommended. Yield optimization may require iterative adjustments to reaction time and stoichiometry.

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and 1H^{1}\text{H} NMR to verify methyl and aromatic protons.
  • LCMS/HPLC : Employ LCMS (e.g., m/z ~250–300 range) for molecular ion confirmation and HPLC (e.g., C18 column, acetonitrile/water mobile phase) to assess purity. Retention times (~1–2 minutes under gradient elution) should be cross-referenced with standards .
  • Elemental Analysis : Validate empirical formula (C13_{13}H11_{11}F2_2NO) via combustion analysis.

Q. What are the primary research applications of this compound?

  • Methodological Answer : It is used as a fluorinated intermediate in lignin model studies to track degradation pathways. The 3,4-difluorophenoxy group acts as a marker, enabling detection of liberated 3,4-difluorophenol via GC-MS during oxidative treatments . It also serves as a precursor in synthesizing fluorinated polymers or bioactive molecules.

Advanced Research Questions

Q. How can experimental design optimize synthesis yield and purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary pH (3–6), temperature (60–100°C), and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions.
  • Catalyst Screening : Test transition metals (Cu, Pd) to accelerate coupling reactions.
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., incomplete substitution or oxidation) and adjust reaction parameters accordingly .

Q. How to resolve contradictions in spectral data across synthetic batches?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3_3-substituted methyl groups) to distinguish overlapping NMR signals .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns by growing single crystals and analyzing lattice parameters.
  • Batch Comparison : Statistically analyze retention times and mass spectra across batches to identify systematic errors .

Q. What stability considerations are critical for long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store at 0–6°C in amber vials under inert gas (N2_2/Ar) to prevent oxidation or hydrolysis.
  • Degradation Monitoring : Periodically test via HPLC for emerging peaks (e.g., hydrolyzed phenols or dimerized products) .
  • Light Sensitivity : Conduct accelerated aging studies under UV/visible light to assess photostability.

Q. How to computationally predict the electronic effects of fluorine substituents on reactivity?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing effects of fluorine atoms on the aromatic ring. Compare with experimental NMR chemical shifts to validate accuracy .
  • Reactivity Maps : Generate electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization.

Q. What strategies detect and quantify degradation products in complex matrices?

  • Methodological Answer :

  • SPE-LC-MS/MS : Solid-phase extraction (C18 cartridges) followed by tandem MS with MRM (multiple reaction monitoring) enhances sensitivity for trace degradation products.
  • Internal Standards : Use deuterated analogs (e.g., 3,4-difluorobenzoic-d3_3 acid) to correct for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.